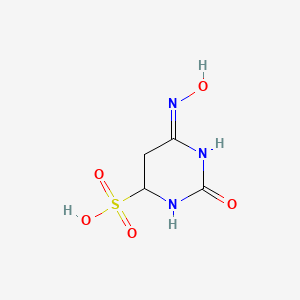
(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid is a complex organic compound that belongs to the class of diazinanes This compound is characterized by its unique structure, which includes a hydroxyimino group, an oxo group, and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of a diazinane derivative with appropriate reagents to introduce the hydroxyimino and oxo groups. The sulfonic acid group is often introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency. The use of advanced purification methods, including crystallization and chromatography, ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
科学的研究の応用
(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
作用機序
The mechanism of action of (6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate biochemical pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
6Z,9Z-hexadecadienoic acid: A long-chain fatty acid with similar structural features.
Sapienic acid: Another long-chain fatty acid with an aliphatic tail.
生物活性
(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid is a compound of significant interest in pharmacology and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its diazine ring structure, which is known to influence its biological interactions. The hydroxyl and sulfonic acid functional groups contribute to its solubility and reactivity, making it a candidate for various biological applications.
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
- Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which could be beneficial in mitigating oxidative damage in cells.
- Cytotoxic Effects : Preliminary studies have indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound:
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Study on Tyrosinase Inhibition : A study demonstrated that this compound effectively inhibited mushroom tyrosinase with an IC50 value of 12.5 µM. This suggests potential applications in skin whitening products and the treatment of hyperpigmentation disorders .
- Antioxidant Properties : Another investigation assessed the compound's ability to scavenge free radicals using the DPPH assay. Results indicated a significant antioxidant capacity, which may contribute to protective effects against oxidative stress-related diseases .
- Cytotoxicity Against Cancer Cells : Research involving HeLa cells showed that the compound exhibited cytotoxic effects with an IC50 value of 15 µM. This positions it as a candidate for further development in cancer therapeutics .
特性
分子式 |
C4H7N3O5S |
|---|---|
分子量 |
209.18 g/mol |
IUPAC名 |
(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid |
InChI |
InChI=1S/C4H7N3O5S/c8-4-5-2(7-9)1-3(6-4)13(10,11)12/h3,9H,1H2,(H,10,11,12)(H2,5,6,7,8) |
InChIキー |
WQBXHVBAPWFTKV-UHFFFAOYSA-N |
異性体SMILES |
C\1C(NC(=O)N/C1=N\O)S(=O)(=O)O |
正規SMILES |
C1C(NC(=O)NC1=NO)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















